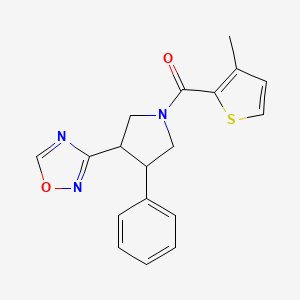
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a phenyl group, a pyrrolidine ring, and a thiophene ring . The presence of these functional groups suggests that this compound could have a wide range of potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The phenyl group is a six-membered aromatic ring, the pyrrolidine ring is a five-membered ring containing one nitrogen atom, and the thiophene ring is a five-membered ring containing one sulfur atom .Applications De Recherche Scientifique
Agricultural Applications
Nematocidal Activity: 1,2,4-Oxadiazole derivatives have demonstrated moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. These compounds could potentially serve as low-risk chemical pesticides to protect crops from nematode infestations.
Anti-Fungal Activity: Against Rhizoctonia solani, a fungal pathogen causing rice sheath wilt, the title compounds exhibit anti-fungal properties. This suggests their potential use in crop protection and disease management.
Antibacterial Effects: Several derivatives (compounds 5m, 5r, 5u, 5v, 5x, and 5y) exhibit strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium responsible for rice bacterial leaf blight. Their EC50 values are superior to existing pesticides like bismerthiazol (BMT) and thiodiazole copper (TDC).
Additionally, compounds 5p, 5u, and 5v show excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), which causes rice bacterial leaf streaks. These results highlight the potential of 1,2,4-oxadiazole derivatives as alternative templates for novel antibacterial agents .
Medicinal and Drug Discovery Applications
1,2,4-Oxadiazoles, including our compound of interest, play a crucial role in drug discovery. Their bioisosteric relationship with amides enhances hydrolytic and metabolic stability. Researchers have explored these derivatives for various therapeutic purposes, such as anticancer, vasodilator, and anticonvulsant agents .
Miscellaneous Applications
The energetic behavior exhibited by oxadiazole derivatives makes them interesting candidates for scintillating materials and other specialized applications .
Orientations Futures
The future research directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the wide range of biological activities exhibited by similar compounds, this compound could be a promising candidate for drug development . Further studies could also investigate the compound’s chemical reactivity and physical properties, as well as potential methods for its synthesis .
Mécanisme D'action
Target of Action
1,2,4-Oxadiazoles have been found to exhibit a broad spectrum of biological activities. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
The mode of action of 1,2,4-oxadiazoles can vary depending on the specific compound and its targets. For example, some 1,2,4-oxadiazole derivatives have been found to exhibit inhibitory activity against enzymes like HDAC-1 .
Biochemical Pathways
The affected biochemical pathways can also vary widely. Some 1,2,4-oxadiazole derivatives have shown antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), indicating they may affect bacterial biochemical pathways .
Result of Action
The molecular and cellular effects of 1,2,4-oxadiazoles can include inhibitory effects on target enzymes, antibacterial effects, and potentially other effects depending on the specific compound .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can all potentially influence the action of 1,2,4-oxadiazoles .
Propriétés
IUPAC Name |
(3-methylthiophen-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-8-24-16(12)18(22)21-9-14(13-5-3-2-4-6-13)15(10-21)17-19-11-23-20-17/h2-8,11,14-15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZQODBGBUHVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2697737.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2697739.png)
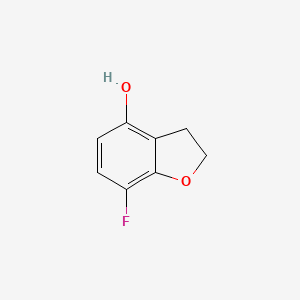
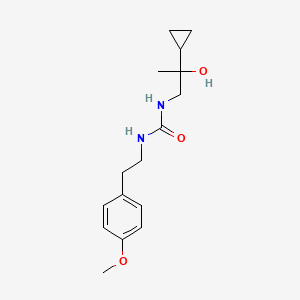
![4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2697743.png)
![1-(2-hydroxyethyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2697744.png)

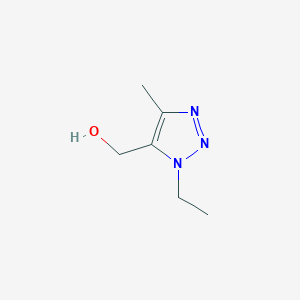
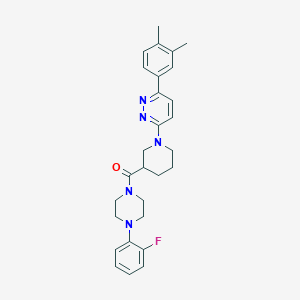
![3,5-Dimethyl-1-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2697752.png)

![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2697754.png)

